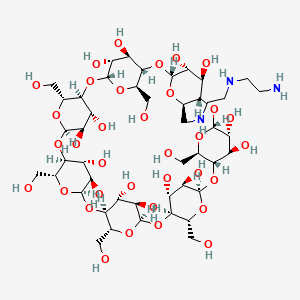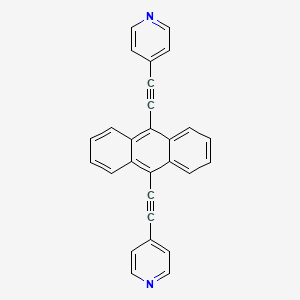
9,10-Bis(pyridin-4-ylethynyl)anthracene
概要
説明
9,10-Bis(pyridin-4-ylethynyl)anthracene: is an organic compound with the molecular formula C28H16N2 and a molecular weight of 380.44 g/mol . This compound is known for its unique structure, which consists of an anthracene core with two pyridin-4-ylethynyl groups attached at the 9 and 10 positions. It is typically a yellow solid and is soluble in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(pyridin-4-ylethynyl)anthracene typically involves the coupling of an anthracene derivative with a pyridin-4-ylethynyl compound containing an active halogen group. This reaction is usually carried out under coupling conditions using a palladium catalyst and a base[3][3].
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products[3][3].
化学反応の分析
Types of Reactions:
Oxidation: 9,10-Bis(pyridin-4-ylethynyl)anthracene can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .
科学的研究の応用
Chemistry: 9,10-Bis(pyridin-4-ylethynyl)anthracene is used as an intermediate in organic synthesis and as a building block for more complex molecules. It is also employed in the study of photophysical properties due to its conjugated structure .
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound are explored for their potential biological activities and as probes in biochemical assays .
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties .
作用機序
The mechanism of action of 9,10-Bis(pyridin-4-ylethynyl)anthracene involves its interaction with light and other electromagnetic radiation. The compound’s conjugated system allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. The molecular targets and pathways involved are primarily related to its electronic structure and photophysical properties .
類似化合物との比較
9,10-Bis(phenylethynyl)anthracene: Similar in structure but with phenyl groups instead of pyridine rings.
9,10-Di(pyridin-4-yl)anthracene: Lacks the ethynyl linkers, resulting in different electronic properties.
Uniqueness: 9,10-Bis(pyridin-4-ylethynyl)anthracene is unique due to the presence of pyridine rings, which can participate in additional coordination chemistry and provide different electronic properties compared to phenyl or other substituents .
特性
IUPAC Name |
4-[2-[10-(2-pyridin-4-ylethynyl)anthracen-9-yl]ethynyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-8,13-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDFKGXHYKIWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=NC=C4)C#CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


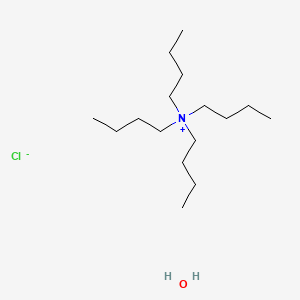
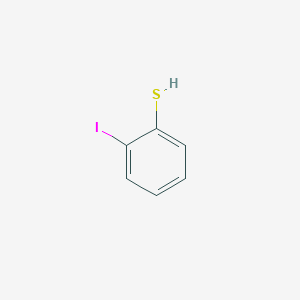
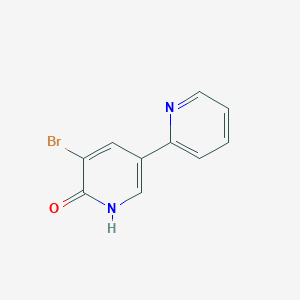
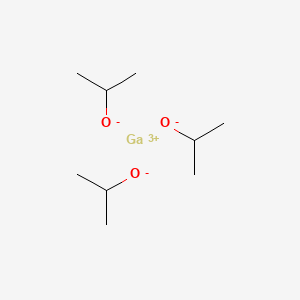
![1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B3069343.png)
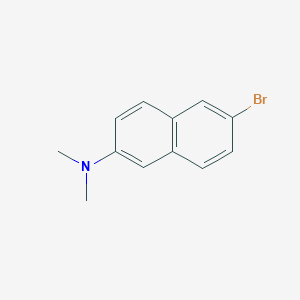
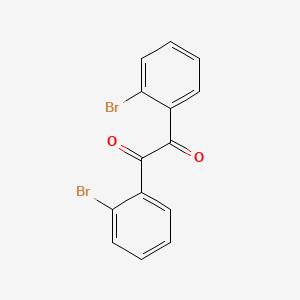
![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)
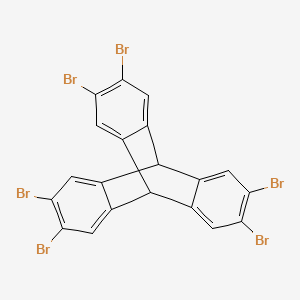
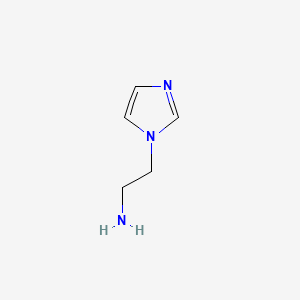
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)
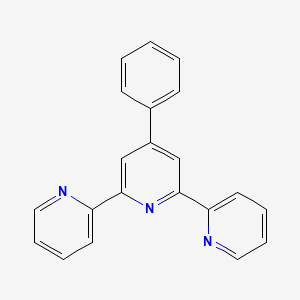
![4-[4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3069397.png)
